N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
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Overview
Description
N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a synthetic compound characterized by a unique combination of functional groups and molecular structure. The fluorophenyl group and thiazole ring, along with a pyrazole core, make it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide generally involves multi-step organic synthesis:
Starting Materials: The synthesis usually starts with 4-fluoroaniline and 2-bromoacetyl thiazole.
Formation of Intermediate: The reaction between 4-fluoroaniline and 2-bromoacetyl thiazole forms an intermediate, which is further reacted with 3-methyl-1H-pyrazole to produce the target compound.
Reaction Conditions: Typical reaction conditions include refluxing in polar solvents like ethanol or dimethyl sulfoxide (DMSO), with catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods might involve optimized reaction conditions and the use of continuous flow systems to enhance yield and purity while reducing production costs and waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized under specific conditions, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products Formed
The primary products depend on the type of reaction, for example:
Oxidation: May yield carboxylic acids or aldehydes.
Reduction: Could produce alcohols or amines.
Substitution: Diverse substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is used as a precursor or intermediate for synthesizing other complex molecules.
Biology
Biologically, this compound may interact with various biomolecules and is studied for its potential effects on biochemical pathways.
Medicine
In medicine, researchers explore its pharmacological properties, investigating potential therapeutic uses, such as in drug development for treating specific diseases.
Industry
Industrially, it may be used in the synthesis of agrochemicals, dyes, and other specialized materials.
Mechanism of Action
N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide exerts its effects through various molecular interactions, often targeting enzymes or receptors. Its mechanism involves binding to specific sites on these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
Highlighting Its Uniqueness
While the similar compounds share a common structural framework, the fluorine atom in N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide imparts unique properties, such as increased lipophilicity and potential differences in biological activity, which can be crucial for specific applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-9-7-14(17-10(2)21)20(19-9)15-18-13(8-22-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNPDFRZNNOGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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